

ML406: A Potent Inhibitor of Biotin Biosynthesis in *Mycobacterium tuberculosis*

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Compound of Interest

Compound Name: ML406

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the *bioA* gene in *Mycobacterium tuberculosis* (Mtb). This enzyme is a critical component of the biotin biosynthesis pathway, which is essential for the survival and pathogenesis of Mtb. By targeting BioA, **ML406** effectively inhibits the growth of Mtb, including wild-type strains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for **ML406**, positioning it as a valuable chemical probe for tuberculosis research and a potential starting point for novel anti-tubercular drug development.

Chemical Structure and Properties

ML406 is a synthetic molecule with a complex heterocyclic structure. Its identity and key properties are summarized below.

| Property | Value | Reference |
|---|--|-----------|
| IUPAC Name | N-(4-(3-(dibutylamino)propoxy)benzoyl)-2-pentyl-1-oxaspiro[4.5]deca-2,6-dien-8-yl)methanesulfonamide | |
| Molecular Formula | C ₃₁ H ₄₄ N ₂ O ₅ S | [1] |
| CAS Number | 774589-47-8 | [1] |
| Molecular Weight | 572.75 g/mol | |
| SMILES String | <chem>CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC</chem> | [1] |
| Solubility in PBS (pH 7.4) with 1% DMSO | 88.0 µM | [2] |
| Stability in PBS (pH 7.4, 23°C) | >80% remaining after 48 hours | [2] |
| Human Plasma Stability (5 hours, 37°C) | >99% remaining | [2] |
| Murine Plasma Stability (5 hours, 37°C) | >89% remaining | [2] |
| Human Plasma Protein Binding | 99% | [2] |
| Murine Plasma Protein Binding | 82.6% | [2] |

Mechanism of Action and Biological Activity

ML406 exerts its anti-tubercular effect by inhibiting the BioA enzyme, a key component of the biotin biosynthesis pathway in *Mycobacterium tuberculosis*. Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis and gluconeogenesis, making its de

novo synthesis critical for the bacterium's survival, especially within a host where biotin may be scarce.[2]

Biological Activity of ML406

| Parameter | Value | Reference |
|---|--------|-----------|
| BioA Enzyme Inhibition (IC ₅₀) | 30 nM | [1] |
| Mtb (H37Rv) Growth Inhibition (IC ₅₀) | 3.2 μM | |

The Biotin Biosynthesis Pathway in M. tuberculosis

The biotin biosynthesis pathway is a well-validated target for anti-tubercular drug discovery.

ML406's inhibition of BioA disrupts a critical step in this pathway.



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Caption: The Biotin Biosynthesis Pathway in M. tuberculosis.

Experimental Protocols

Synthesis of ML406

The synthesis of **ML406** can be achieved through a one-step amidation reaction.[2]

Materials:

- Benzo[d][2][3]dioxole-5-carboxylic acid
- 4-(4-acetylphenyl)piperazin-1-ium 2,2,2-trifluoroacetate

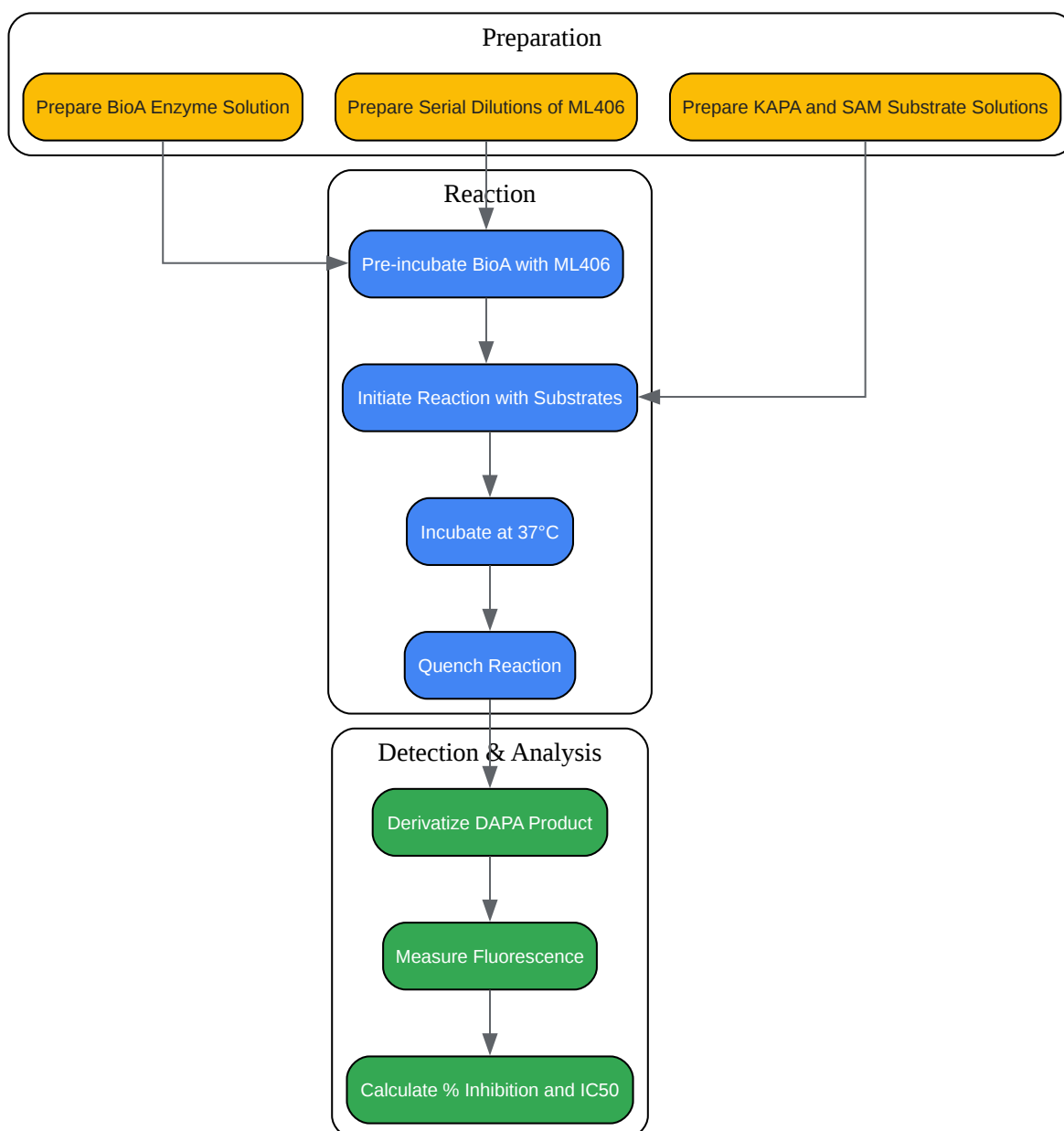
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- N-ethyl-N-isopropylpropan-2-amine (DIPEA)
- Dichloromethane (DCM)

Procedure:

- Dissolve Benzo[d][2,3]dioxole-5-carboxylic acid and 4-(4-acetylphenyl)piperazin-1-ium 2,2,2-trifluoroacetate in dichloromethane.
- Add EDCI and DIPEA to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield **ML406**.

BioA Enzyme Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against *M. tuberculosis* BioA.



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Caption: Workflow for the BioA Enzyme Inhibition Assay.

Detailed Protocol:

- **Enzyme and Substrate Preparation:** Prepare solutions of purified *M. tuberculosis* BioA enzyme, 7-keto-8-aminopelargonic acid (KAPA), and S-adenosyl methionine (SAM) in an appropriate buffer (e.g., 100 mM TAPS, pH 8.6).
- **Inhibitor Preparation:** Prepare a series of dilutions of **ML406** in DMSO.
- **Assay Plate Setup:** In a 96-well plate, add the BioA enzyme solution to each well.
- **Inhibitor Addition:** Add the diluted **ML406** or DMSO (for control wells) to the wells containing the enzyme and pre-incubate for a defined period (e.g., 10 minutes at 37°C).
- **Reaction Initiation:** Initiate the enzymatic reaction by adding a mixture of KAPA and SAM to all wells.
- **Incubation:** Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
- **Reaction Quenching:** Stop the reaction, for example, by heating to 100°C for 10 minutes.
- **Detection:** The product of the BioA reaction, DAPA, can be quantified. A common method involves derivatization with o-phthaldialdehyde (OPA), which forms a fluorescent adduct. Add the OPA reagent to the supernatant of the quenched reaction.
- **Fluorescence Measurement:** After a suitable incubation time, measure the fluorescence at the appropriate excitation and emission wavelengths.
- **Data Analysis:** Calculate the percent inhibition for each **ML406** concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

M. tuberculosis Whole-Cell Growth Inhibition Assay

This assay determines the potency of **ML406** against replicating *M. tuberculosis*.^[2]

Materials:

- *Mycobacterium tuberculosis* H37Rv strain

- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
- 96-well microplates
- **ML406** stock solution in DMSO
- Resazurin solution

Procedure:

- **Bacterial Culture Preparation:** Grow *M. tuberculosis* H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a specific optical density (OD).
- **Compound Plating:** Prepare serial dilutions of **ML406** in 7H9 broth in a 96-well plate. Include a no-drug control (DMSO only) and a no-bacteria control.
- **Inoculation:** Inoculate the wells with the prepared *M. tuberculosis* suspension.
- **Incubation:** Seal the plates and incubate at 37°C for a defined period (e.g., 7 days).
- **Growth Assessment:** After incubation, add resazurin solution to each well and incubate for an additional 24 hours.
- **Data Reading:** Measure the fluorescence or absorbance to determine cell viability. A color change from blue to pink indicates bacterial growth.
- **Data Analysis:** Determine the minimum inhibitory concentration (MIC) or IC₅₀ value, which is the lowest concentration of **ML406** that inhibits visible growth of the bacteria.

Analytical Methods

The characterization and quantification of **ML406** are typically performed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS).^[2]

4.1. Purity and Identity Confirmation

- UPLC-MS: A UPLC system coupled to a mass spectrometer can be used to confirm the purity and identity of synthesized **ML406**. A gradient elution with a suitable mobile phase (e.g., water and acetonitrile with formic acid) on a C18 column is a common approach. The mass spectrometer will confirm the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure of **ML406**.

4.2. Quantification in Biological Matrices

A validated UPLC-MS/MS method is the gold standard for quantifying **ML406** in biological samples such as plasma.

General UPLC-MS/MS Method Parameters:

- Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods to extract **ML406** from plasma samples. An internal standard structurally similar to **ML406** should be added before extraction.
- Chromatography: UPLC with a C18 column and a gradient elution of mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for **ML406** and the internal standard need to be optimized.
- Calibration and Quantification: A calibration curve is generated by spiking known concentrations of **ML406** into a blank biological matrix. The concentration of **ML406** in unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

ML406 is a valuable chemical probe for studying the essential biotin biosynthesis pathway in *Mycobacterium tuberculosis*. Its potent and specific inhibition of BioA, coupled with whole-cell activity, makes it an important tool for tuberculosis research. The detailed chemical properties and experimental protocols provided in this guide are intended to facilitate its use by

researchers in the field and to support further efforts in the development of novel anti-tubercular therapeutics.

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